Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
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Overview
Description
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
The synthesis of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyrrole ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the tert-butyl group: This is usually achieved through a tert-butyl esterification reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can be compared with other similar compounds, such as:
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: This compound has a similar furo[2,3-c]pyrrole ring system but differs in the functional groups attached.
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: Another similar compound with slight variations in the substituents.
The uniqueness of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities as reported in various studies.
Structural Characteristics
- Chemical Formula : C12H21NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1273576-62-7
The compound features a furo[2,3-c]pyrrole backbone with a tert-butyl group and a hydroxymethyl substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield racemic mixtures. Enzymatic resolution methods have been explored to isolate the more biologically active enantiomer. High yields and selectivity are crucial for its application in pharmaceutical development .
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against HIV. The compound acts as a ligand in the synthesis of potent HIV protease inhibitors. Studies have shown that incorporating such compounds into therapeutic frameworks enhances their efficacy against both wild-type and drug-resistant strains of HIV .
Antitumor Effects
In vitro studies have suggested that racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, with implications for conditions such as Alzheimer's disease. The compound may mitigate oxidative stress and inflammation in neuronal cells, although further studies are needed to confirm these findings .
Case Studies
- HIV Protease Inhibition :
- Cytotoxicity Against Cancer Cells :
Data Summary Table
Property | Details |
---|---|
Chemical Formula | C12H21NO4 |
Molecular Weight | 257.33 g/mol |
CAS Number | 1273576-62-7 |
Antiviral Activity | Effective against HIV protease |
Antitumor Activity | Cytotoxic to various cancer cell lines |
Neuroprotective Potential | Reduces oxidative stress in neurons |
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
InChI Key |
RLLYBFARNPFVAB-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO |
Origin of Product |
United States |
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